

# An In-depth Technical Guide to the Stereochemistry and Chemical Properties of Quinate

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## Compound of Interest

Compound Name: Quinate

Cat. No.: B1679955

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## Introduction

Quinic acid, or **quinate** in its carboxylate form, is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid that is widespread in the plant kingdom.<sup>[1]</sup> It is a colorless, crystalline solid found in cinchona bark, coffee beans, apples, and various other plant sources.<sup>[1][2]</sup> As a versatile chiral starting material, quinic acid is of significant interest in the synthesis of pharmaceuticals, most notably oseltamivir, an antiviral medication used to treat influenza A and B.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the stereochemistry and chemical properties of **quinate**, with a focus on data presentation, experimental protocols, and visual representations of key concepts.

## Stereochemistry of Quinate

Quinic acid possesses a cyclohexane ring with four hydroxyl groups and one carboxylic acid group, leading to multiple stereocenters and a variety of possible stereoisomers.

The most common naturally occurring isomer is (-)-quinic acid. The IUPAC name for this isomer is (1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid. In total, there are eight possible stereoisomers of quinic acid. These include enantiomeric pairs and meso compounds. Some of the synthesized and characterized stereoisomers include:

- epi-quinic acid
- muco-quinic acid
- cis-quinic acid
- scyllo-quinic acid

The various stereoisomers can be obtained through nonselective isomerization of (-)-quinic acid using acetic acid and concentrated sulfuric acid, followed by chromatographic separation. The distinct stereochemistry of these isomers can be unambiguously determined using single-crystal X-ray crystallography and NMR spectroscopy.

## Chemical Properties of Quinate

The chemical properties of quinic acid are summarized below, with quantitative data presented in tabular format for clarity.

### Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>6</sub>	
Molar Mass	192.17 g/mol	
Melting Point	162-174 °C	
Density	1.64 g/cm <sup>3</sup> at 20 °C	
Water Solubility	290 g/L to 765 g/L	
logP	-2.5 to -2.7	
Polar Surface Area	118.22 Å <sup>2</sup>	
Hydrogen Bond Donor Count	5	
Hydrogen Bond Acceptor Count	6	

## Acidity

There are some discrepancies in the reported pKa values for quinic acid, which may be due to different experimental conditions.

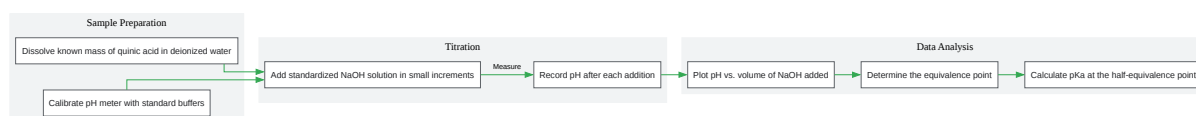
pKa	Source(s)
3.46	
4.27 ± 0.50	
5.05	

## Experimental Protocols

### Determination of pKa by Potentiometric Titration

This method involves titrating a solution of quinic acid with a standard solution of a strong base, such as sodium hydroxide, while monitoring the pH.

Workflow for pKa Determination:



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Caption: Workflow for determining the pKa of quinic acid via potentiometric titration.

Methodology:

- A solution of quinic acid of known concentration is prepared in deionized water.

- A calibrated pH meter is used to monitor the pH of the solution.
- A standard solution of sodium hydroxide is added in small, precise increments.
- The pH is recorded after each addition, allowing the solution to stabilize.
- A titration curve is generated by plotting the pH against the volume of NaOH added.
- The equivalence point, where the moles of NaOH equal the moles of quinic acid, is determined from the inflection point of the curve.
- The pKa is the pH at the half-equivalence point.

## Determination of Aqueous Solubility by the Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination:



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Caption: Workflow for determining the aqueous solubility of quinic acid using the shake-flask method.

Methodology:

- An excess amount of solid quinic acid is added to a known volume of water in a flask.
- The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

- The suspension is then filtered or centrifuged to separate the saturated solution from the undissolved solid.
- The concentration of quinic acid in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

## Reactivity and Synthetic Applications

Quinic acid is a valuable chiral starting material in organic synthesis. Its rich functionality allows for a variety of chemical transformations.

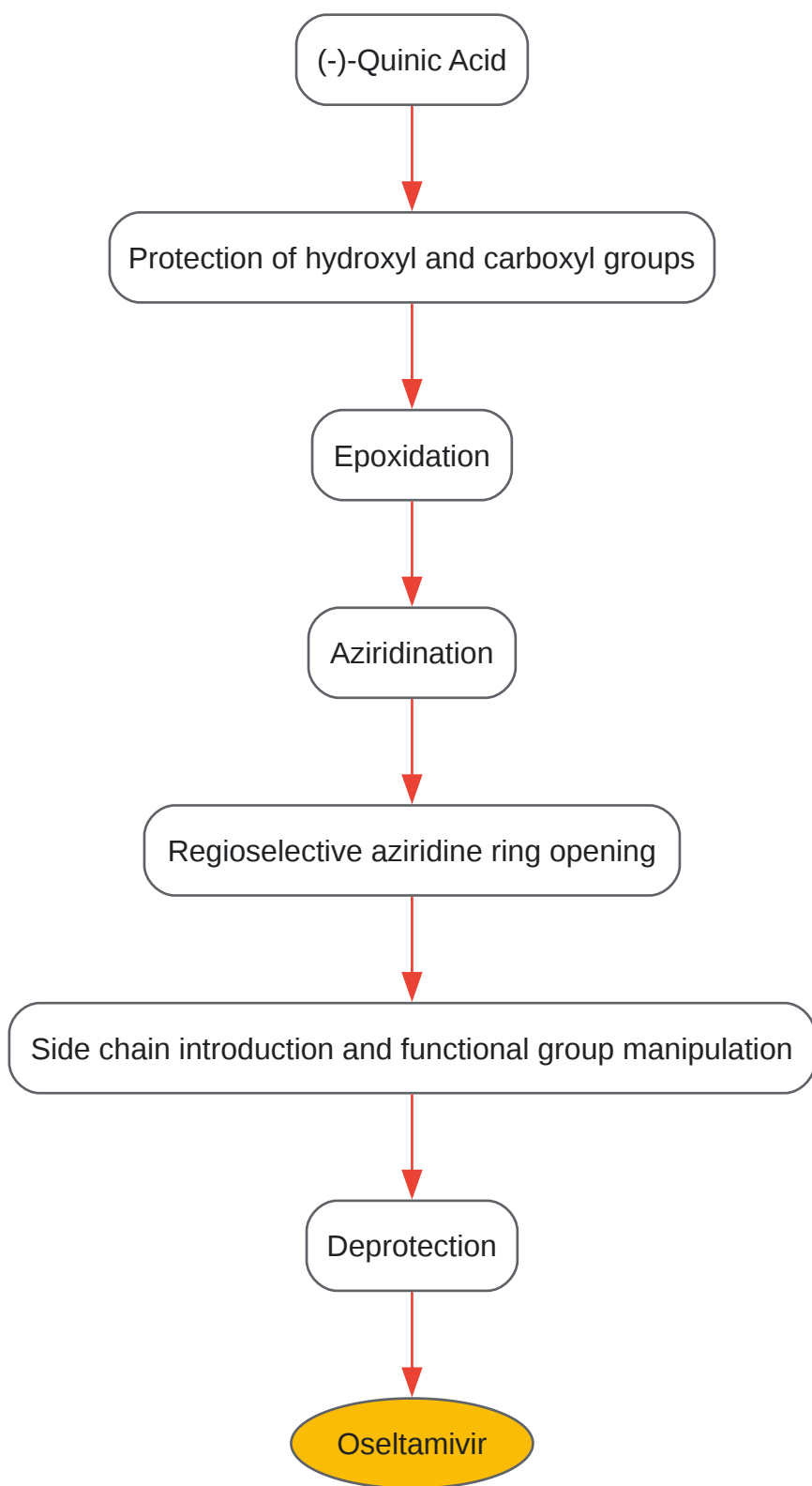
### Lactone Formation

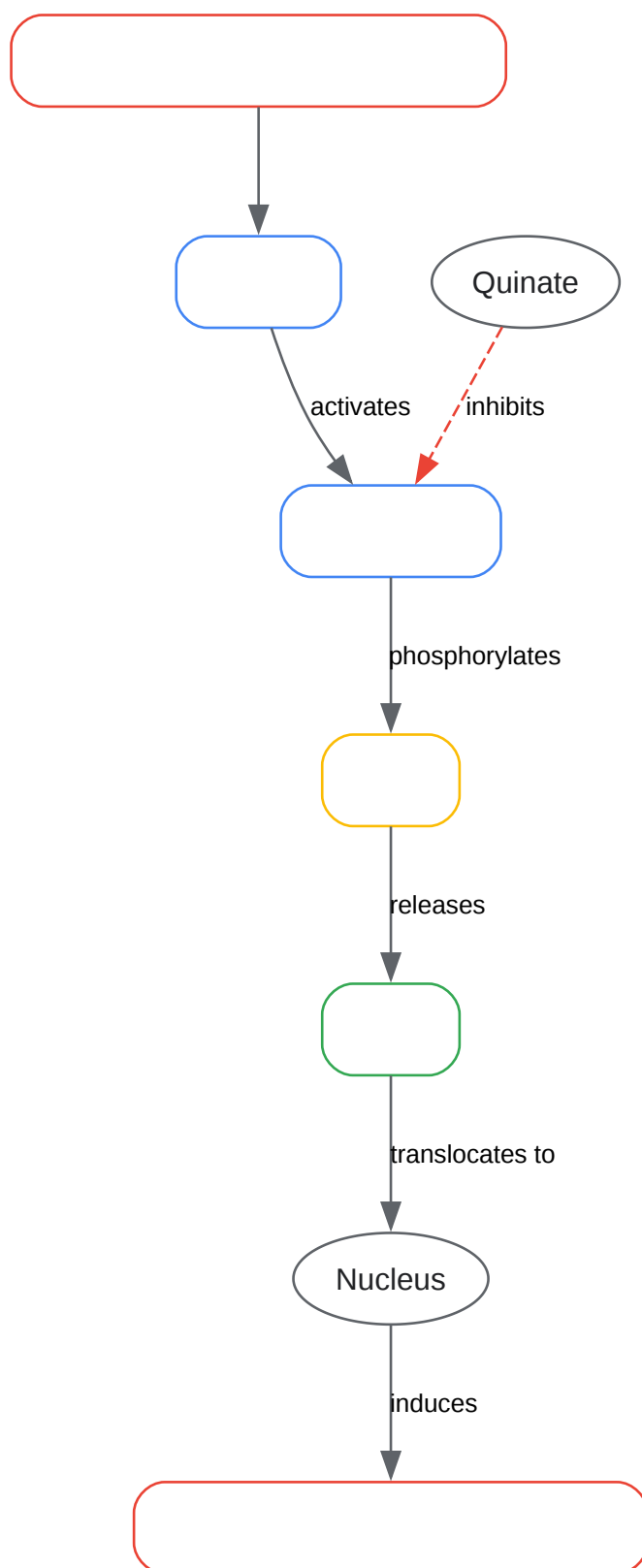
Upon heating, quinic acid can undergo intramolecular esterification to form a lactone known as quinide. This reaction is particularly relevant in the context of coffee roasting, where quinic acid is a significant component.

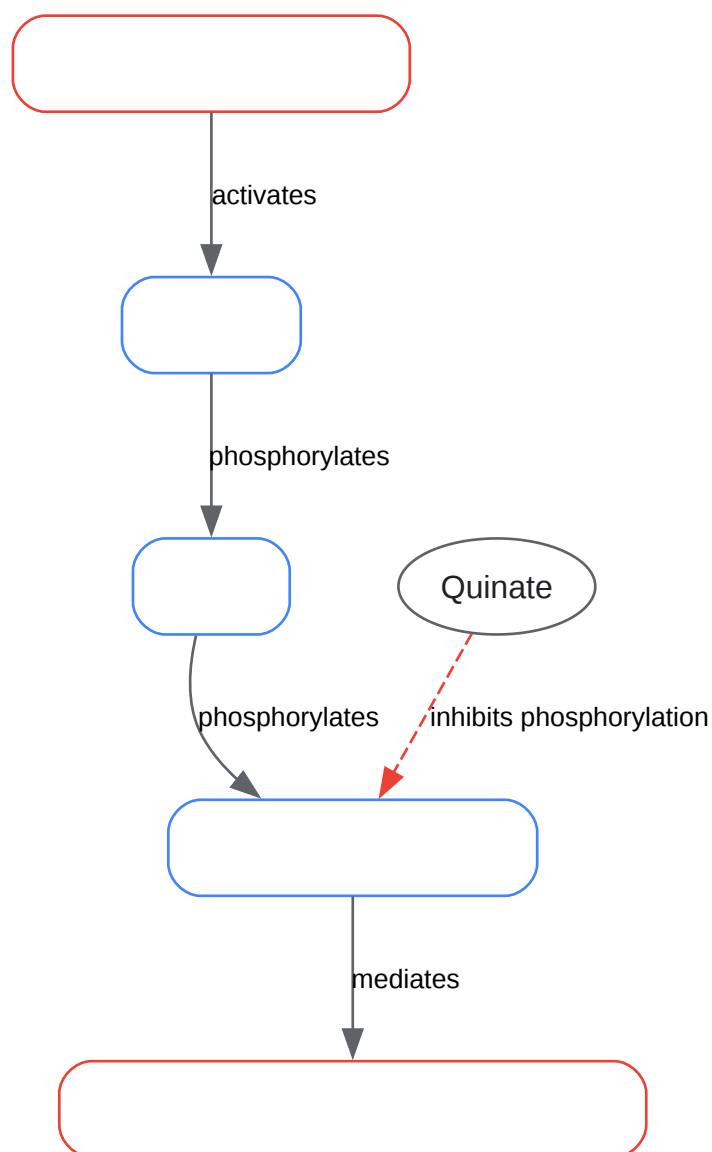
### Synthesis of Oseltamivir (Tamiflu)

One of the most notable applications of quinic acid is as a precursor in the synthesis of the antiviral drug oseltamivir. The synthesis is complex and involves multiple steps, but a simplified logical flow is presented below.

Logical Flow from Quinic Acid to Oseltamivir:







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## References

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- 2. Quinic acid alleviates high-fat diet-induced neuroinflammation by inhibiting DR3/IKK/NF- $\kappa$ B signaling via gut microbial tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry and Chemical Properties of Quinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679955#stereochemistry-and-chemical-properties-of-quate]

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